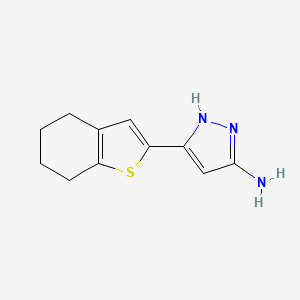

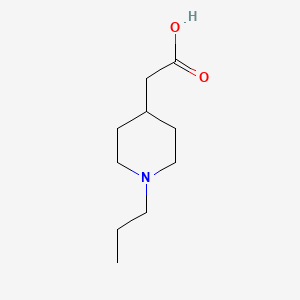

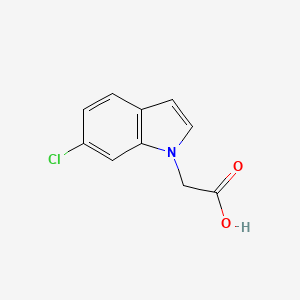

![molecular formula C17H19FN2O2S B1384954 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine CAS No. 1020722-23-9](/img/structure/B1384954.png)

1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Acaricidal Activity

- A study by Suzuki et al. (2021) demonstrated that derivatives of phenylpiperazine, including compounds related to 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine, exhibit significant acaricidal activity. Their research involved synthesizing new phenylpiperazine derivatives and evaluating their effectiveness against various mite species (Suzuki, Ootaka, Onoue, & Onoue, 2021).

Enzyme Inhibition

- Abbasi et al. (2017) focused on the synthesis of 1-arylsulfonyl-4-Phenylpiperazine derivatives and their potential for enzyme inhibition. They found that some synthesized molecules showed moderate inhibitory effects on enzymes like α-glucosidase (Abbasi et al., 2017).

Stereoselective Monofluoromethylation

- Liu, Zhang, and Hu (2008) discussed the efficient and stereoselective monofluoromethylation of N-tert-butylsulfinyl ketimines using pregenerated fluoro(phenylsulfonyl)methyl anion, a process potentially relevant for compounds like 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine (Liu, Zhang, & Hu, 2008).

Electrochemical Fluorination

- Research by Abe et al. (2003) on Simons electrochemical fluorination, involving homopiperazine compounds, could offer insights into the reactivity and potential applications of 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine (Abe, Baba, Fukaya, Tamura, & Sekiya, 2003).

Nuclear Imaging

- Kügler et al. (2014) described the synthesis of 1-(4-[18F]Fluorophenyl)piperazine for nuclear imaging applications. This research highlights the potential use of fluorophenylpiperazine derivatives in molecular imaging (Kügler, Ermert, Kaufholz, & Coenen, 2014).

Synthesis of Benzimidazoles

- Menteşe et al. (2015) explored the rapid synthesis of benzimidazoles, involving phenylpiperazine derivatives. This could provide a context for the use of 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine in similar synthetic pathways (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Synthesis of Carbon-14 Anticonvulsant

- Saemian, Shirvani, and Matloubi (2006) synthesized 1,2,3-triazole anticonvulsants, including a compound related to the target molecule, labeled with carbon-14 for potential therapeutic applications (Saemian, Shirvani, & Matloubi, 2006).

Functionalization in Organic Chemistry

- Uno et al. (1994) discussed the Michael addition of isocyanomethylide anions to α-Fluoroalkenyl sulfones and sulfoxides, a reaction potentially relevant for the synthesis or modification of 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine (Uno, Sakamoto, Tominaga, & Ono, 1994).

HPLC Fluorescent Labelling

- Inoue et al. (1998) developed a fluorescent labelling reagent for the HPLC determination of carboxylic acids, incorporating phenylsulfonyl semipiperazide, a derivative of homopiperazine, which could be relevant for studies using 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine (Inoue, Ikeno, Ishii, & Tsuruta, 1998).

Histamine H(3) Receptor Antagonist Synthesis

- Pippel et al. (2010) synthesized a hydroxyproline-based H(3) receptor antagonist, involving homopiperazine, which might shed light on the pharmacological potentials of related compounds like 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine (Pippel, Young, Letavic, Ly, Naderi, Soyode-Johnson, Stocking, Carruthers, & Mani, 2010).

Ionic Catalyst in Synthesis

- Shirini, Koodehi, and Goli-Jolodar (2017) described the use of 1,4-disulfopiperazine-1,4-diium chloride as an efficient ionic catalyst in synthesizing phthalazine derivatives, which could be relevant in reactions involving 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine (Shirini, Koodehi, & Goli-Jolodar, 2017).

Synthesis and Characterization of Complexes

- Keypour et al. (2020) conducted a study on the synthesis and characterization of copper (II) and cobalt (III) macroacyclic Schiff-base complexes containing homopiperazine moiety. This indicates potential applications of similar structures in coordination chemistry (Keypour, Mahmoudabadi, Shooshtari, Bayat, Soltani, Karamian, & Moazzami Farida, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-16-13-15(23(21,22)14-5-2-1-3-6-14)7-8-17(16)20-11-4-9-19-10-12-20/h1-3,5-8,13,19H,4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOMGFOZWAEJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

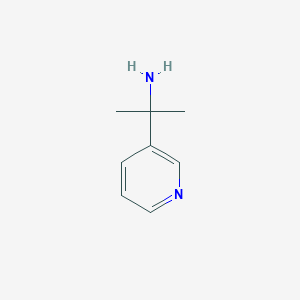

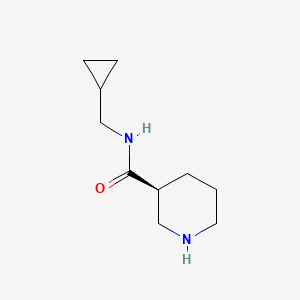

![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)

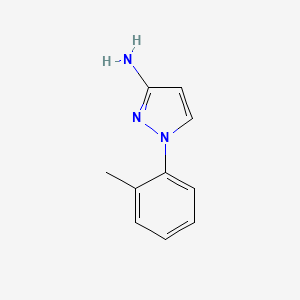

![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine](/img/structure/B1384883.png)

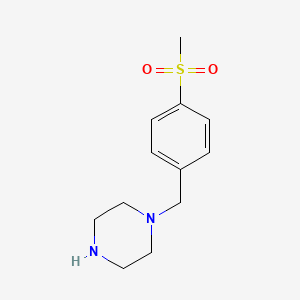

methylamine](/img/structure/B1384888.png)